5-tert-butyl-2-hydrazinyl-6H-1,3,4-thiadiazine
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Overview
Description
(5-tert-Butyl-6H-[1,3,4]thiadiazin-2-yl)hydrazine is a chemical compound with the molecular formula C7H14N4S. It is a member of the thiadiazine family, which is known for its diverse applications in various fields of science and industry. This compound is characterized by the presence of a tert-butyl group and a hydrazine moiety attached to a thiadiazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-tert-Butyl-6H-[1,3,4]thiadiazin-2-yl)hydrazine typically involves the reaction of tert-butyl-substituted thiadiazine with hydrazine. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The process can be summarized as follows:
Starting Materials: tert-Butyl-substituted thiadiazine and hydrazine.
Solvent: Ethanol or methanol.
Reaction Conditions: Heating to a specific temperature to promote the reaction.
Industrial Production Methods
Industrial production of (5-tert-Butyl-6H-[1,3,4]thiadiazin-2-yl)hydrazine may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional steps such as purification through recrystallization or chromatography to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
(5-tert-Butyl-6H-[1,3,4]thiadiazin-2-yl)hydrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The hydrazine moiety can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
(5-tert-Butyl-6H-[1,3,4]thiadiazin-2-yl)hydrazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (5-tert-Butyl-6H-[1,3,4]thiadiazin-2-yl)hydrazine involves its interaction with specific molecular targets and pathways. The hydrazine moiety can form reactive intermediates that interact with biological molecules, leading to various effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl-substituted [1,2,4]triazino[5,6-b]indole-3-thiols
- tert-Butyl-substituted indolo[2,3-b]quinoxalines
- 1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines
Uniqueness
(5-tert-Butyl-6H-[1,3,4]thiadiazin-2-yl)hydrazine is unique due to its specific structure, which combines a tert-butyl group with a hydrazine moiety on a thiadiazine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
(5-tert-butyl-3,6-dihydro-1,3,4-thiadiazin-2-ylidene)hydrazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N4S/c1-7(2,3)5-4-12-6(9-8)11-10-5/h4,8H2,1-3H3,(H,9,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSYWCHPLHXPDFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NNC(=NN)SC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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